BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 4-Bromo-
2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylbenzoic acid

Cat. No.: B1524940

An In-Depth Technical Guide to 4-Bromo-2,3-dimethylbenzoic Acid: Properties, Analysis, and
Applications

Introduction

4-Bromo-2,3-dimethylbenzoic acid (CAS No. 5613-26-3) is a halogenated aromatic
carboxylic acid. As a substituted benzoic acid derivative, its molecular architecture, featuring a
bromine atom, a carboxylic acid functional group, and two methyl groups on the benzene ring,
imparts a unique combination of physical and chemical properties. These characteristics make
it a valuable intermediate in organic synthesis, particularly in the development of complex
molecular scaffolds for pharmaceuticals and agrochemicals. This guide provides a
comprehensive overview of its known and predicted properties, detailed experimental protocols
for their characterization, and an exploration of its reactivity and potential applications for
researchers and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific
investigation. The primary identifiers and structural details for 4-Bromo-2,3-dimethylbenzoic
acid are summarized below.
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Identifier Value Source

CAS Number 5613-26-3 [1]

Molecular Formula CoH9Bro: [1]

Molecular Weight 229.07 g/mol [1]
4-Brom-2,3-dimethyl-

Synonyms [1]
benzoesaeure

SMILES CB:Cl:C(C)C(:CC:ClC(:O)O) "
r

The spatial arrangement of the atoms and functional groups dictates the molecule's behavior.

Caption: Molecular Structure of 4-Bromo-2,3-dimethylbenzoic acid.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation.
While specific experimental data for this exact isomer is sparse in publicly available literature,
properties can be predicted based on its structure and comparison with similar molecules.
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Property Value/Observation Rationale & Notes
) ) ) Aromatic carboxylic acids are
White to off-white crystalline _ _ _
Appearance " typically crystalline solids at
solid.
room temperature[2].
Pure crystalline organic
compounds typically have a
sharp melting point range[3].
_ Impurities will lower and
) ) Not reported. Requires )
Melting Point ] o broaden this range[3]. For
experimental determination. ) )
comparison, the related isomer
4-Bromo-2-methylbenzoic acid
has a melting point of 180-184
°C.
The "like dissolves like"
principle is key[4]. The
- molecule has a polar
Solubility ] ]
carboxylic acid head and a
larger, nonpolar substituted
benzene body.
In Water Predicted to be poorly soluble.

In Polar Organic Solvents
(e.g., Ethanol, Acetone)

Predicted to be soluble.

In Nonpolar Solvents (e.g.,

Hexane, Toluene)

Predicted to have limited

solubility.

In Aqueous Base (e.g., 5%
NaOH, 5% NaHCOs)

Predicted to be soluble. This is

due to an acid-base reaction
forming a water-soluble

sodium carboxylate salt[5][6].

Chemical Properties and Reactivity

The chemical behavior of 4-Bromo-2,3-dimethylbenzoic acid is governed by its three key

functional components: the carboxylic acid group, the aromatic ring with its substituents, and
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the carbon-bromine bond.

» Acidity (pKa): As a carboxylic acid, this compound is a weak acid. The pKa value, a
quantitative measure of acidity, is not reported but can be determined experimentally. The
electron-withdrawing effect of the bromine atom is expected to slightly increase the acidity
(lower the pKa) compared to an unsubstituted benzoic acid. The Henderson-Hasselbalch
equation is fundamental to understanding the relationship between pH and the ionization
state of the acid[7].

o Reactivity of the Carboxylic Acid Group: The -COOH group is a site for common carboxylic
acid reactions, such as:

o Esterification: Reaction with an alcohol under acidic catalysis to form an ester[8].

o Amidation: Conversion to an amide via an acid chloride or with an amine using coupling
agents.

e Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution,
although the existing substituents will direct the position of new groups and may deactivate
the ring.

o Carbon-Bromine Bond Reactivity: The C-Br bond is a key site for synthetic transformations,
most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or
Sonogashira reactions.[9] These reactions are powerful tools for forming new carbon-carbon
or carbon-heteroatom bonds, making this compound a versatile building block[2][10].

Experimental Protocols for Characterization

Accurate characterization requires robust experimental methods. The following protocols are
designed to be self-validating, where the quality of the result (e.g., sharpness of a melting
point) provides insight into the purity of the sample.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from solid to
liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range.
The presence of impurities disrupts the crystal lattice, requiring less energy to break the
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intermolecular forces, which results in a lower and broader melting range.[3] Therefore, this
method serves to both identify and assess the purity of the compound.

Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:

o Sample Preparation: Place a small amount of dry 4-Bromo-2,3-dimethylbenzoic acid on a
clean, dry surface and crush it into a fine powder.[11][12]

o Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder
down to a height of 1-2 mm.[11]

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus.

o Approximate Determination: Heat the block rapidly and observe the approximate
temperature at which the sample melts. This provides a target for the accurate
measurement.

e Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block
again, but slow the rate of heating to 1-2 °C per minute as you approach the approximate
melting point.[12]

o Record the Range: Carefully observe the sample. Record the temperature when the first
drop of liquid appears (the beginning of the range) and the temperature when the last crystal
melts (the end of the range).[13]

 Validation: A pure sample will have a sharp melting range of 0.5-1.0 °C. Repeat the
measurement at least twice to ensure the results are consistent.

Solubility Characterization

Causality: Solubility is determined by the balance of intermolecular forces between the solute
and the solvent. An acid-base reaction, which converts the neutral organic acid into an ionic
salt, drastically increases its polarity and, therefore, its solubility in a polar solvent like water.[6]
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This protocol uses a flowchart approach to systematically classify the compound based on its
solubility behavior.[14]

Caption: Logical Flow for Solubility Characterization.
Step-by-Step Methodology:

o Water Solubility: In a small test tube, add ~25 mg of the compound to 0.75 mL of deionized
water. Shake vigorously. If the compound dissolves completely, it is water-soluble.[5]

e Aqueous Base Solubility: If the compound is insoluble in water, use a fresh sample and add
it to 0.75 mL of 5% aqueous sodium hydroxide (NaOH). Shake vigorously. Solubility
indicates the presence of an acidic functional group.[5][6]

e Agqueous Bicarbonate Solubility: If the compound is soluble in NaOH, test a fresh sample in
0.75 mL of 5% aqueous sodium bicarbonate (NaHCOs). Because NaHCO:s is a weaker base
than NaOH, only stronger acids like carboxylic acids will react and dissolve.[5][6] For 4-
Bromo-2,3-dimethylbenzoic acid, solubility is expected.

o Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol,
acetone, hexane) using the same procedure to establish a full solubility profile.

pKa Determination by Potentiometric Titration

Causality: This method relies on monitoring the pH of a solution of the weak acid as a strong
base is added. At the half-equivalence point—the point where exactly half of the acid has been
neutralized by the base—the concentrations of the acid ([HA]) and its conjugate base ([A~]) are
equal. According to the Henderson-Hasselbalch equation (pH = pKa + log(JA~]/[HA])), when
[A~] = [HA], the log term becomes zero, and thus pH = pKa.[7] The equivalence point is
identified by the steepest inflection in the titration curve.
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Caption: Workflow for pKa Determination via Potentiometric Titration.
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Step-by-Step Methodology:

Preparation: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[15] Prepare a
standardized solution of ~0.1 M NaOH. Accurately weigh a sample of 4-Bromo-2,3-
dimethylbenzoic acid and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if
solubility in pure water is low).

Titration: Place the dissolved acid solution in a beaker with a magnetic stir bar. Immerse the
calibrated pH electrode. Begin adding the standardized NaOH solution in small, precise
increments (e.g., 0.1-0.2 mL).[15]

Data Collection: After each addition, allow the pH reading to stabilize and record both the
total volume of NaOH added and the corresponding pH.[15] Continue this process well past
the expected equivalence point.

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration
curve.

Determine Equivalence Point (V_eq): Identify the volume of NaOH at the center of the
steepest part of the curve. A first or second derivative plot can help identify this point with
high precision.

Determine pKa: Find the volume corresponding to the half-equivalence point (V_eq/ 2). The
pH of the solution at this volume is equal to the pKa of the acid.[16]

Validation: Perform at least three separate titrations to ensure the reliability of the calculated
pKa value.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2,3-dimethylbenzoic acid is not
readily available, data from closely related compounds like 4-bromo-3-methylbenzoic acid and
other brominated benzoic acids can be used to infer handling precautions.[17][18][19]

» Hazard Statements (Predicted):

o Causes skin irritation.[17][18]
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o Causes serious eye irritation.[17][18]
o May cause respiratory irritation.[19][20]

o Harmful if swallowed.[18][21]

e Precautionary Measures:
o Handle in a well-ventilated area or fume hood to avoid inhaling dust.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Avoid contact with skin, eyes, and clothing.[17]
o In case of contact, rinse the affected area immediately with plenty of water.[17]

o Store in a cool, dry place away from incompatible materials such as strong oxidizing
agents.[18]

Conclusion

4-Bromo-2,3-dimethylbenzoic acid is a multifaceted organic compound with significant
potential as a synthetic intermediate. Its properties are defined by the interplay of its carboxylic
acid, substituted aromatic ring, and bromine functionalities. While some physical constants
require experimental determination, established analytical protocols for melting point, solubility,
and pKa provide a clear pathway for its complete characterization. Understanding these
properties is paramount for its effective use in the rational design and synthesis of new
molecules in the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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